4-acetyl-N-phenylbenzenesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 4-acetyl-N-phenylbenzenesulfonamide involves multiple steps, including acetylation, sulfonation, and reactions with various amines. For example, compounds similar in structure have been synthesized through reactions involving sulfonyl chloride and amines in aqueous sodium carbonate solution or ethanol, indicating a versatile approach to synthesizing sulfonamide derivatives (Naganagowda & Petsom, 2011).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by spectroscopic techniques such as NMR, IR, and sometimes crystallography. The crystal structure analysis of a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, revealed π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network, which provides insights into the structural features of sulfonamide compounds (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Sulfonamides can undergo various chemical reactions, including alkylation, acylation, and more. For example, N-glycosyl-2,4-dinitrobenzenesulfonamide was prepared for amidation reactions with thioacids, demonstrating the chemical versatility of sulfonamide derivatives in synthesis (Talan, Sanki, & Sucheck, 2009).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. Studies involving crystallography provide detailed insights into the molecular arrangements and intermolecular interactions that influence these properties (Kobkeatthawin et al., 2017).

Chemical Properties Analysis

The chemical properties of 4-acetyl-N-phenylbenzenesulfonamide derivatives, including reactivity, stability, and interaction with biological molecules, are explored through various analytical techniques. The studies often focus on the inhibitory activities of these compounds against enzymes or their potential as ligands in molecular docking studies, illustrating their applications in designing new therapeutic agents (Soyer et al., 2016).

Applications De Recherche Scientifique

It is used in the synthesis of 1,4,3-benzoxathiazine-4,4-dioxides, which are potential hypoglycemic agents (Suzue & Irikura, 1968).

This compound can be utilized to synthesize novel heterocyclic compounds that may act as Cyclooxygenase (COX-2) inhibitors with further modification (Hassan, 2014).

It has shown therapeutic efficacy in curing mice of experimental streptococcic infections and possesses a bacteriostatic effect on the growth of certain molds (Bliss & Long, 1937).

The compound is active in preparing 1,2,4-oxadiazole derivatives in high yields and purity upon heating in acetic acid (Dosa, Daniels, & Gütschow, 2011).

It has potential in-vitro anticancer activity and can enhance the cell-killing effect of β-radiation (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) shows potential in structural biology and molecular dynamics simulations (Murthy et al., 2018).

Derivatives of 4-acetyl-N-phenylbenzenesulfonamide show inhibitory effects against acetylcholinesterase and butyrylcholinesterase activities and exhibit antioxidant effects (Mphahlele, Gildenhuys, & Zamisa, 2021).

N-acetyl-2-carboxybenzenesulfonamides are potent COX-2 inhibitors with superior anti-inflammatory and analgesic activities compared to aspirin (Chen, Rao, & Knaus, 2005).

3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule HIF-1 pathway inhibitor, can antagonize tumor growth in animal models of cancer (Mun et al., 2012).

Propriétés

IUPAC Name |

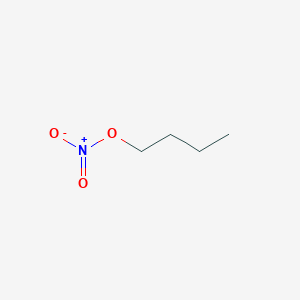

4-acetyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-11(16)12-7-9-14(10-8-12)19(17,18)15-13-5-3-2-4-6-13/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOITTWWCRUZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427451 | |

| Record name | 4-acetyl-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-phenylbenzenesulfonamide | |

CAS RN |

110820-13-8 | |

| Record name | 4-acetyl-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)

![2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-](/img/structure/B17923.png)

![4-Methoxy-[7-13C]-benzoic Acid](/img/structure/B17940.png)